D4R antagonis-2

Chemical identity Procurement verification Binding affinity

Researchers face identity ambiguity with 'D4R antagonist-2,' which refers to two distinct chemical entities-compound 11a (CAS 2846077-70-9, Ki=299.4 nM) and compound 33 (diazaspirocycle, Ki=59 nM)-leading to irreproducible results if the wrong variant is procured. Verify CAS and scaffold identity with your vendor before purchase to ensure experimental validity. • Compound 11a: Benzyloxypiperidine scaffold; validated rat PK (T₁/₂=4.4 h, brain Kp=2.9); suitable for in vivo PD/LID models. • Compound 33: Diazaspirocyclic scaffold; higher affinity (Ki=59 nM); no published in vivo PK; for in vitro SAR studies. • Both forms available as >98% pure research-grade tool compounds for D4R target engagement studies.

Molecular Formula C21H23ClF2N2O2
Molecular Weight 408.9 g/mol
Cat. No. B12408232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD4R antagonis-2
Molecular FormulaC21H23ClF2N2O2
Molecular Weight408.9 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1Cl)NC(=O)CN2CCC(CC2)OCC3=CC(=C(C=C3)F)F
InChIInChI=1S/C21H23ClF2N2O2/c1-14-17(22)3-2-4-20(14)25-21(27)12-26-9-7-16(8-10-26)28-13-15-5-6-18(23)19(24)11-15/h2-6,11,16H,7-10,12-13H2,1H3,(H,25,27)
InChIKeyNXHYXFTYHKKMBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D4R Antagonist-2: Scientific & Procurement Overview


D4R antagonist-2 is a research compound name applied to at least two chemically distinct entities, each acting as a potent and selective antagonist of the human dopamine D4 receptor (D4R) [1]. The first, referred to as compound 11a, is a benzyloxypiperidine derivative (CAS 2846077-70-9) with a reported Ki of 299.4 nM [1]. The second, referred to as compound 33, is a diazaspirocycle (CAS not specified in primary data) with a reported Ki of 59 nM [2]. This duality in identity necessitates careful source verification in procurement and experimental design, as the chemical structure and resulting biological and pharmacokinetic (PK) profile can vary significantly between the two [1][2]. Both compounds are utilized as tool compounds to investigate the role of D4R in neurological research, particularly in models related to Parkinson's disease and L-DOPA-induced dyskinesia [1][2].

Compound 11a Benzyloxypiperidine scaffold

Reported in vivo pharmacokinetic and brain penetration data; supports CNS target-engagement studies.

Compound 33 Diazaspirocyclic scaffold

Higher reported D4R binding affinity; no published in vivo data. Suitable for in vitro binding and cellular assays.

D4R Antagonist-2: Substitution Risks


In-class substitution of D4R antagonist-2 is not trivial due to the existence of two distinct chemical entities under the same commercial name, which can lead to significant discrepancies in experimental outcomes [1]. As detailed in the evidence guide below, the '11a' and '33' variants exhibit a 5-fold difference in binding affinity (Ki) and possess entirely different PK and brain penetration profiles [2]. Even when comparing across distinct tool compounds, D4R antagonists show wide variance in selectivity profiles and PK properties. For instance, the highly selective compound 14a (Ki=0.3 nM, >2000x selectivity) demonstrates poor microsomal stability, rendering it unsuitable for in vivo studies, whereas other scaffolds like the benzyloxypiperidines (11a) were specifically optimized for improved in vivo stability [3][4]. Therefore, assuming interchangeability without verifying the specific chemical identity and its associated data can lead to invalid conclusions, wasted resources, and failed in vivo experiments.

  • Chemical identity ambiguity

    Two distinct chemical entities (benzyloxypiperidine vs diazaspirocycle) share the same commercial name. Reported binding affinities differ substantially; verify scaffold and supplier documentation before procurement.

  • Pharmacokinetic and brain exposure divergence

    Compound 11a has characterized in vivo PK and brain penetration (Kp context), while compound 33 lacks such data. Direct substitution in CNS models may yield invalid exposure-response relationships.

  • Intra-class scaffold variability

    Other D4R antagonists (e.g., compound 14a) exhibit high selectivity but poor microsomal stability, demonstrating that affinity and ADME profiles are scaffold-specific and not interchangeable.

D4R Antagonist-2: Differentiation Guide


Identity Check: 11a vs 33 Variants

The name 'D4R antagonist-2' refers to two different molecules: compound 11a (benzyloxypiperidine) from Tolentino et al., 2022 [1] and compound 33 (diazaspirocycle) from Jones et al., 2024 [2]. This is a critical distinction for procurement and experimental design. The binding affinity differs significantly between the two, with compound 33 (Ki = 59 nM) being approximately 5-fold more potent than compound 11a (Ki = 299.4 nM) [1][2]. Users must confirm the chemical structure, molecular formula, and CAS number from the vendor to ensure they are acquiring the correct entity for their study.

Identity Check: 11a vs 33
Head-to-head
Ki: 299.4 nM (11a) vs 59 nM (33) — 5.1-fold difference
Binding affinity context may differ 5-fold; verify chemical identity to avoid SAR misinterpretation.
Radioligand binding, human D4R. Compound 33 lacks in vivo characterization.
Chemical identity Procurement verification Binding affinity

Brain Penetration Profile

D4R antagonist-2 (compound 11a) demonstrates significant brain penetration in rats, with a quantified brain-to-plasma partition coefficient (Kp) of 2.9 following intravenous administration [1]. While a direct comparator from the same study is not provided, this Kp value can be benchmarked against class-level expectations for CNS-penetrant small molecules, where a Kp > 0.3 is generally considered favorable [2]. In contrast, a different D4R antagonist chemotype (compound 14a), despite having exceptional potency (Ki=0.3 nM) and selectivity, exhibited poor microsomal stability, a common barrier to achieving adequate brain exposure [3]. The reported Kp=2.9 for D4R antagonist-2 (11a) provides a quantifiable parameter supporting its use as a tool compound for in vivo CNS studies where target engagement is required.

Brain Penetration
Class-level
Kp = 2.9 (11a) — 9.7× above class baseline (Kp > 0.3)
Supports CNS target-engagement study design; class-level comparison, validate in specific model.
Rat IV study, 0.25 mg/kg. Translation to other species not reported.
CNS drug discovery Brain penetration Pharmacokinetics

In Vivo Pharmacokinetic Profile

The in vivo rat PK profile for D4R antagonist-2 (compound 11a) has been fully characterized, providing crucial data for in vivo study design [1]. Following a 0.25 mg/kg intravenous dose, compound 11a exhibited a half-life (T1/2) of 4.4 hours, a clearance (CL) of 22.0 mL/min/kg, and a steady-state volume of distribution (Vss) of 5.5 L/kg [1]. This profile is specifically reported as an improvement over previously reported D4R antagonists from the same research group, indicating a scaffold optimized for in vivo stability [2]. In contrast, a different, highly potent D4R antagonist series (exemplified by compound 14a) was reported to suffer from poor microsomal stability and high plasma protein binding, precluding its use in in vivo models [3]. This quantitative PK dataset for D4R antagonist-2 (11a) provides a clear advantage for planning in vivo dosing regimens and interpreting exposure-response relationships.

In Vivo Pharmacokinetics
Reported
T1/2 = 4.4 h, CL = 22.0 mL/min/kg, Vss = 5.5 L/kg (11a)
Supports in vivo dosing design; reported improvement over prior D4R antagonists.
Single rat PK study. Reproducibility and cross-species extrapolation require verification.
In vivo PK Clearance Half-life DMPK

D4R Antagonist-2: Recommended Applications


Parkinson's Disease & LID Models

For in vivo studies investigating the role of D4R in Parkinson's disease or L-DOPA-induced dyskinesia (LID), D4R antagonist-2 (compound 11a) is a strong candidate. Its well-characterized PK profile in rats, with a 4.4-hour half-life, 22.0 mL/min/kg clearance, and a brain-to-plasma Kp ratio of 2.9 [1], supports its use in establishing target engagement and exploring efficacy in rodent models. This compound is part of a series reported to have 'improved in vitro and in vivo stability' over previous D4R antagonists [2].

In Vitro HTS and Cellular Assays

For in vitro studies requiring a D4R antagonist with a precisely defined potency, D4R antagonist-2 (compound 33) is suitable. It demonstrates a Ki of 59 nM at the human D4R [1]. However, users must verify the chemical identity and CAS number with the vendor, as this compound is distinct from the 11a series and does not have published in vivo PK or brain penetration data in the primary literature. Its use should be limited to in vitro systems where its potency is the primary experimental variable.

SAR Studies for D4R Antagonists

Both forms of D4R antagonist-2 are useful as reference compounds in SAR studies aimed at developing novel D4R antagonists. The benzyloxypiperidine scaffold of compound 11a (CAS 2846077-70-9) [1] and the diazaspirocyclic scaffold of compound 33 [2] represent distinct chemotypes. Researchers can benchmark new compounds against these known structures to evaluate improvements in binding affinity (Ki), selectivity, or pharmacokinetic properties. A direct comparison of the two can inform medicinal chemistry efforts on the impact of scaffold hopping on D4R pharmacology.

Application
Selection Property
Validation Focus
Parkinson's disease & LID model studies
Reported brain exposure and defined in vivo PK profile
Confirm target engagement and exposure-response relationship in rodent models
In vitro D4R binding and cellular assays
Defined binding affinity context (Ki)
Verify chemical identity and purity; ensure assay consistency with reported potency
Structure-activity relationship (SAR) studies
Distinct chemotypes (benzyloxypiperidine vs diazaspirocycle)
Benchmark new analogs for affinity and selectivity improvements; compare scaffold-dependent ADME

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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